molecular formula C10H17FN3O8P B13847357 azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate

azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate

Katalognummer: B13847357
Molekulargewicht: 357.23 g/mol
InChI-Schlüssel: DTITUKOWLJBKOZ-OPHTVVJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a pyrimidine ring, a fluorinated oxolane ring, and a phosphate group

Vorbereitungsmethoden

The synthesis of azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorinated oxolane ring and the phosphate group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

  • Synthetic Routes

      Step 1: Synthesis of the pyrimidine ring using a condensation reaction between a suitable amine and a carbonyl compound.

      Step 2: Introduction of the fluorinated oxolane ring through a nucleophilic substitution reaction.

      Step 3: Addition of the phosphate group via phosphorylation using a phosphorylating agent such as phosphorus oxychloride.

  • Industrial Production Methods

    • The industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

      Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

      Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the replacement of specific functional groups.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

      Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

  • Major Products

    • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Wissenschaftliche Forschungsanwendungen

Azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research.

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways.

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes.

    Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds to highlight its uniqueness.

  • Similar Compounds

      Azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate: Lacks the fluorine atom, resulting in different chemical properties.

      Azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl monohydrogen phosphate: Contains one less hydrogen atom in the phosphate group, affecting its reactivity.

  • Uniqueness

    • The presence of the fluorine atom and the specific arrangement of functional groups in this compound contribute to its unique chemical reactivity and potential applications in various fields.

Eigenschaften

Molekularformel

C10H17FN3O8P

Molekulargewicht

357.23 g/mol

IUPAC-Name

azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14FN2O8P.H3N/c1-10(11)7(15)5(4-20-22(17,18)19)21-8(10)13-3-2-6(14)12-9(13)16;/h2-3,5,7-8,15H,4H2,1H3,(H,12,14,16)(H2,17,18,19);1H3/t5-,7-,8-,10-;/m1./s1

InChI-Schlüssel

DTITUKOWLJBKOZ-OPHTVVJGSA-N

Isomerische SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F.N

Kanonische SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.